molecular formula C18H26Cl2N2O B593753 3,4-dichloro-N-[(1r,2r)-2-(diethylamino)cyclohexyl]-N-methylbenzamide CAS No. 67579-76-4

3,4-dichloro-N-[(1r,2r)-2-(diethylamino)cyclohexyl]-N-methylbenzamide

Cat. No.: B593753
CAS No.: 67579-76-4
M. Wt: 357.3 g/mol
InChI Key: AXACJBKFKCCIOR-IAGOWNOFSA-N
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Description

3,4-Dichloro-N-[(1r,2r)-2-(diethylamino)cyclohexyl]-N-methylbenzamide is a synthetic compound known for its potent opioid activity. It was originally developed by the Upjohn Company in the late 1970s as part of a series of novel synthetic opioids. This compound has gained attention due to its significant analgesic properties, being approximately ten times more potent than morphine .

Mechanism of Action

Target of Action

The primary target of U-49900 is the mu (μ) opioid receptor , but it also acts on the delta (δ) and kappa (κ) opioid receptors . These receptors are part of the 7-transmembrane G protein-coupled opioid receptors .

Mode of Action

U-49900, as an opioid agonist, binds to the opioid receptors, mimicking the action of endogenous opioids. This binding triggers a series of intracellular events, leading to the inhibition of the release of certain neurotransmitters and a decrease in neuronal excitability .

Biochemical Pathways

Upon activation of the opioid receptors, U-49900 initiates a cascade of biochemical reactions. These include the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels. This leads to hyperpolarization of the neuron and suppression of action potential propagation, resulting in analgesic effects .

Pharmacokinetics

Like other opioids, it is expected to be absorbed rapidly after administration, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The binding of U-49900 to opioid receptors results in potent analgesic effects, with in vivo activity approximately 10 times greater than that of morphine . It also shares a non-negligible toxicity leading to intoxications and fatalities .

Action Environment

Environmental factors such as the presence of other drugs, the user’s health status, and genetic factors can influence the action, efficacy, and stability of U-49900. For instance, the presence of other CNS depressants can potentiate the effects of U-49900, increasing the risk of respiratory depression and overdose .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-[(1r,2r)-2-(diethylamino)cyclohexyl]-N-methylbenzamide involves several key steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Advanced purification techniques, including high-performance liquid chromatography (HPLC), are employed to ensure the compound meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-[(1r,2r)-2-(diethylamino)cyclohexyl]-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield secondary amines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Dichloro-N-[(1r,2r)-2-(diethylamino)cyclohexyl]-N-methylbenzamide has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the development of detection methods.

    Biology: Studied for its interaction with opioid receptors and its effects on cellular signaling pathways.

    Medicine: Investigated for its potential as a potent analgesic in pain management.

    Industry: Utilized in the synthesis of related compounds for pharmaceutical research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dichloro-N-[(1r,2r)-2-(diethylamino)cyclohexyl]-N-methylbenzamide is unique due to its specific structural modifications, which confer high potency and selectivity for the mu-opioid receptor. Its ease of synthesis and significant analgesic properties make it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

3,4-dichloro-N-[(1R,2R)-2-(diethylamino)cyclohexyl]-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26Cl2N2O/c1-4-22(5-2)17-9-7-6-8-16(17)21(3)18(23)13-10-11-14(19)15(20)12-13/h10-12,16-17H,4-9H2,1-3H3/t16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXACJBKFKCCIOR-IAGOWNOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1CCCCC1N(C)C(=O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)[C@@H]1CCCC[C@H]1N(C)C(=O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601342695
Record name rel-3,4-Dichloro-N-[(1R,2R)-2-(diethylamino)cyclohexyl]-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601342695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67579-76-4
Record name rel-3,4-Dichloro-N-[(1R,2R)-2-(diethylamino)cyclohexyl]-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601342695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name U-49900
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQV9XB7KFI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: How does U-49900 interact with its target and what are the downstream effects?

A1: U-49900 acts as a potent agonist of the μ-opioid receptor. [, ] While the precise downstream effects are not fully elucidated in the provided research, μ-opioid receptor activation is known to induce analgesia, euphoria, and respiratory depression. []

Q2: What analytical methods are used to identify and quantify U-49900?

A3: Several studies utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the detection and quantification of U-49900 in biological matrices like blood and oral fluid. [, ] This technique offers high sensitivity and selectivity for analyzing U-49900 and its metabolites.

Q3: How does the structure of U-49900 relate to its activity and potency at opioid receptors?

A4: Research suggests that the two chlorine substituents at the 3,4-position of the aromatic ring, the methyl group on the amide nitrogen, and the diethylamine residue on the cyclohexane ring contribute to U-49900's high affinity for the μ-opioid receptor. [] Modifying these structural features could impact its potency and selectivity for opioid receptor subtypes.

Q4: What are the known metabolites of U-49900?

A5: Research using human liver microsomes identified N-Desethyl-U-49900 as a primary metabolite of U-49900. [] Interestingly, a study analyzing a urine specimen from a suspected overdose case found N,N-didesethyl-N-desmethyl-U-49900 as the most abundant metabolite. [] This highlights the potential for multiple metabolic pathways in vivo.

Q5: Are there any safety concerns associated with U-49900?

A6: While detailed toxicological data is limited, U-49900 is recognized as a potent μ-opioid receptor agonist with a high risk for overdose and fatality. [, ] Its emergence as a novel psychoactive substance raises significant public health concerns due to its potential for abuse and life-threatening respiratory depression. [, ]

Q6: What is the current research status of U-49900?

A7: Research on U-49900 is still in its early stages, primarily focusing on analytical detection, metabolic profiling, and preliminary pharmacological characterization. [, ] Further investigation is crucial to understand its full pharmacological and toxicological profile, including long-term effects and potential for addiction.

Q7: Has U-49900 been found in combination with other drugs?

A8: Yes, several case reports indicate that U-49900 is often encountered in combination with other substances, including other novel synthetic opioids like tetrahydrofuranylfentanyl (THFF), as well as more traditional opioids and other drugs. [, ] This polydrug use poses additional challenges for analytical detection and medical intervention.

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